6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
“6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular formula of “6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” is C6H4BrN3 . The InChI Key is CXRXKDSDRWLKTK-UHFFFAOYSA-N . The SMILES string representation is BrC1=CN2N=CN=C2C=C1 .Scientific Research Applications
Herbicidal Activity
Compounds similar to 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, such as various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Synthesis and Structural Analysis
The efficient synthesis and X-ray structural analysis of [1,2,4]Triazolo[4,3-a]pyridines, including compounds related to 6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, have been documented. These compounds are of interest due to their biological activity and potential pharmaceutical applications (El-Kurdi et al., 2021).
Antimicrobial Activity
Some derivatives of [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine, which are chemically related to the compound , have been synthesized and shown to possess antimicrobial activity (El-Agrody et al., 2001).
Metal-free Synthesis
A metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines, similar in structure to the specified compound, has been developed. This strategy involves direct oxidative N-N bond formation, offering a convenient approach for constructing these types of chemical structures (Zheng et al., 2014).
Synthesis of Polyheterocyclic Systems
Studies have shown the synthesis of new polyheterocyclic systems containing 1,2,4-triazine moieties, which include derivatives of the 6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine. These compounds have been evaluated for their antimicrobial activity (Abdel-Monem, 2010).
Synthesis of Novel Pyridines
Research has been conducted on the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, which are structurally related to the compound of interest, highlighting their potential applications in various fields (Bastrakov et al., 2021).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel 1,2,4-triazolo[1,5-a]pyridine derivatives have been explored, contributing to the understanding of the structural chemistry vital for their pharmaceutical development (Chai et al., 2019).
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAAGPPMCVKTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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